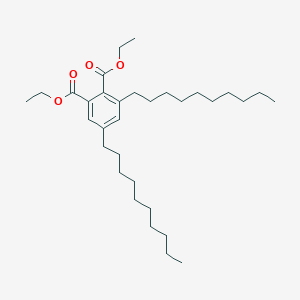![molecular formula C14H11N3O2S B12582530 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-13-3](/img/structure/B12582530.png)
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a carboxamide group at the 2nd position. The carboxamide group is further substituted with a thiazolylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps One common synthetic route starts with the preparation of 8-hydroxyquinoline, which is then subjected to carboxylation to introduce the carboxamide group at the 2nd positionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiazolylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also intercalate into DNA, disrupting replication and transcription. Additionally, the thiazole ring can interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide is unique due to its combination of a quinoline core with a thiazolylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research.
Properties
CAS No. |
648896-13-3 |
|---|---|
Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
8-hydroxy-N-(1,3-thiazol-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c18-11-3-1-2-9-4-5-10(17-13(9)11)14(19)16-8-12-15-6-7-20-12/h1-7,18H,8H2,(H,16,19) |
InChI Key |
FHTPYPBKXYXMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)


![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
